molecular formula C20H20O5 B1630520 Galbacin CAS No. 84709-25-1

Galbacin

Cat. No.: B1630520
CAS No.: 84709-25-1
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galbacin involves several steps, starting from commercially available materials. One of the efficient methods for its preparation is the Lewis base-catalyzed enantioselective sulfenylation of unsaturated carboxylic acids . This method includes two enantioselective cyclization reactions: 5-endo and 6-exo thiolactonizations of alkenes, resulting in the formation of chiral sulfenylated lactones . Another approach involves the one-pot homologative γ-butyrolactonization, which constructs the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Galbacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Comparison with Similar Compounds

Galbacin is structurally similar to other lignans such as chicanine, fragransin A2, galbelgin, and talaumidin . it is unique in its specific stereochemistry and the presence of certain functional groups that contribute to its distinct biological activities. Compared to these similar compounds, this compound exhibits a broader spectrum of pharmacological effects, making it a valuable compound for further research and development.

Similar Compounds

  • Chicanine
  • Fragransin A2
  • Galbelgin
  • Talaumidin

These compounds share a similar tetrahydrofuran lignan structure but differ in their specific functional groups and stereochemistry, leading to variations in their biological activities .

Properties

IUPAC Name

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXQRHAJWXPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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